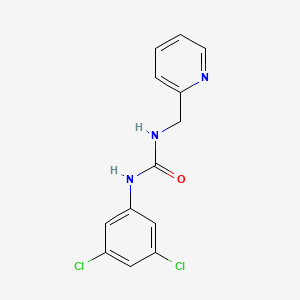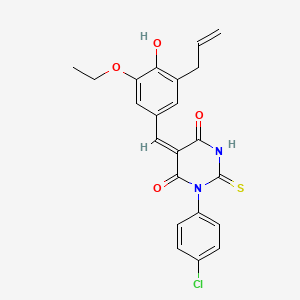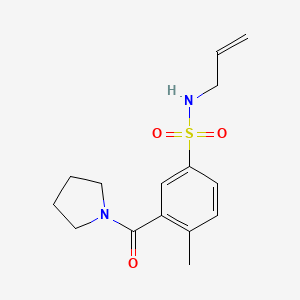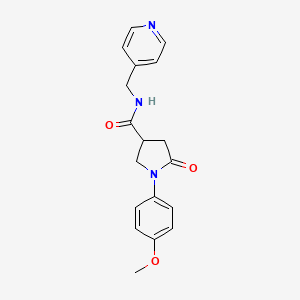
N-(4-amino-2-hydroxyphenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-2-hydroxyphenyl)-2-furamide, also known as 2-APB, is a chemical compound that has been extensively studied for its diverse biological effects. It was first synthesized in 1997 and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic applications. In
科学的研究の応用
N-(4-amino-2-hydroxyphenyl)-2-furamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, it has been used as a tool to investigate the role of intracellular calcium signaling in various cellular processes such as apoptosis, autophagy, and immune responses. Moreover, this compound has been shown to modulate ion channels and receptors, making it a valuable tool for studying their function and regulation.
作用機序
The mechanism of action of N-(4-amino-2-hydroxyphenyl)-2-furamide is complex and involves multiple targets. It has been shown to interact with intracellular calcium channels, such as the inositol 1,4,5-trisphosphate receptor (IP3R) and the ryanodine receptor (RyR), resulting in the release of intracellular calcium. This increase in intracellular calcium can then activate downstream signaling pathways, leading to various cellular responses. Additionally, this compound has been shown to modulate ion channels and receptors, such as the transient receptor potential (TRP) channels, the Orai1 calcium channel, and the GABA receptor, among others.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific target and cellular context. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Moreover, it has been shown to modulate autophagy, a cellular process involved in the degradation of damaged organelles and proteins. Furthermore, this compound has been shown to modulate calcium signaling in various cell types, resulting in diverse physiological effects such as muscle contraction, insulin secretion, and immune responses.
実験室実験の利点と制限
N-(4-amino-2-hydroxyphenyl)-2-furamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and is commercially available. Additionally, it has been extensively studied, and its mechanism of action and potential therapeutic applications are well understood. Moreover, this compound has been shown to be effective in various cellular and animal models, making it a valuable tool for investigating diverse biological processes.
However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have off-target effects, and its specificity for certain targets can vary depending on the cellular context. Additionally, the optimal concentration and duration of this compound treatment can vary depending on the specific cellular process being studied. Furthermore, the potential toxicity of this compound at high concentrations should be carefully considered when designing experiments.
将来の方向性
There are several future directions for research on N-(4-amino-2-hydroxyphenyl)-2-furamide. One potential area of focus is the development of more specific and potent analogs of this compound that can target specific intracellular calcium channels and receptors. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, such as cancer, inflammation, and neurodegeneration. Moreover, the role of this compound in modulating autophagy and its potential implications for disease prevention and treatment should be further explored. Finally, the use of this compound as a tool for investigating ion channels and receptors in diverse cellular contexts should be further developed and optimized.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its diverse biological effects. Its synthesis method is relatively simple and efficient, and it has been used as a tool to investigate intracellular calcium signaling, ion channels, and receptors. The biochemical and physiological effects of this compound are diverse and depend on the specific target and cellular context. While it has several advantages as a tool for scientific research, there are also some limitations that should be carefully considered. Finally, there are several future directions for research on this compound, including the development of more specific and potent analogs, investigation of its therapeutic potential, and optimization of its use as a tool for investigating diverse biological processes.
合成法
The synthesis of N-(4-amino-2-hydroxyphenyl)-2-furamide involves the reaction of 2-furoyl chloride with 4-amino-2-hydroxyaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been widely adopted and is considered to be a relatively simple and efficient process.
特性
IUPAC Name |
N-(4-amino-2-hydroxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-7-3-4-8(9(14)6-7)13-11(15)10-2-1-5-16-10/h1-6,14H,12H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJIHTYESFTRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B5360605.png)
![1-methyl-7-(4-nitrophenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5360608.png)
![N-(3,3-dimethylbutyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5360619.png)
![ethyl 1-[N-(3-chlorophenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate](/img/structure/B5360620.png)
![1-(1,4-dioxan-2-ylcarbonyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5360632.png)
![5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5360635.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5360641.png)
![N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-furamide](/img/structure/B5360651.png)


![7-acetyl-6-(3,4-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5360667.png)
